3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group (–NH2), a carboxyl group (–COOH), and a benzoyl group (C6H5CO-). These functional groups can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. For this compound, the molecular formula is C23H16BrClN2O4 . This tells us that the molecule contains 23 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The amino and carboxyl groups are both reactive and could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound .Safety and Hazards
Properties
IUPAC Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O4/c24-19-7-2-1-6-18(19)21(28)27-20(12-14-8-10-16(25)11-9-14)22(29)26-17-5-3-4-15(13-17)23(30)31/h1-13H,(H,26,29)(H,27,28)(H,30,31)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDKGHZPSBZRX-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=CC(=C3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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